2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one
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Overview
Description
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyphenyl group attached via an ethenyl linkage
Preparation Methods
The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be achieved through several methods:
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Synthetic Routes
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Industrial Production Methods
- Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, leading to the formation of quinone derivatives.
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Reduction
- Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the double bond or the quinoline ring, resulting in different reduced forms of the compound.
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Substitution
- Substitution reactions can occur at various positions on the quinoline ring or the hydroxyphenyl group. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of applications in scientific research:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
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Biology
- In biological research, the compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
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Medicine
- The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets are being explored for the development of new drugs .
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Industry
- In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with molecular targets and pathways:
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Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions are often mediated by the hydroxy group and the conjugated double bond system .
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Pathways Involved
- The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The unique combination of the hydroxyphenyl group and the ethenyl linkage in this compound gives it distinct chemical properties. These properties make it valuable in research and industrial applications .
Properties
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-8-4-1-5-12(16)9-10-13-11-17(20)14-6-2-3-7-15(14)18-13/h1-11,19H,(H,18,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHWIVWXRWHEP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.